molecular formula C11H10O4 B15204042 Methyl 5-methoxybenzofuran-4-carboxylate

Methyl 5-methoxybenzofuran-4-carboxylate

Cat. No.: B15204042
M. Wt: 206.19 g/mol
InChI Key: IUQBWLMLHSEXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methoxybenzofuran-4-carboxylate: is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-methoxybenzofuran-4-carboxylic acid as the starting material.

  • Reaction Conditions: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

  • Purification: The resulting ester is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is produced in large batches using continuous stirred-tank reactors (CSTRs) to ensure consistent quality and yield.

  • Scale-Up Considerations: The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

  • Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) in the presence of a base.

Major Products Formed:

  • Oxidation: 5-methoxybenzofuran-4-carboxylic acid.

  • Reduction: 5-methoxybenzofuran-4-ol.

  • Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: Methyl 5-methoxybenzofuran-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has shown potential as an antimicrobial agent and is being investigated for its therapeutic properties. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For instance, in antimicrobial studies, it may inhibit bacterial cell wall synthesis or disrupt metabolic pathways. The exact mechanism can vary based on the specific biological system and the presence of other interacting molecules.

Comparison with Similar Compounds

  • Methyl 5-hydroxybenzofuran-4-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

  • Methyl 5-methoxybenzofuran-3-carboxylate: Different position of the methoxy group on the benzofuran ring.

Uniqueness: Methyl 5-methoxybenzofuran-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methoxy group at the 5-position enhances its stability and modifies its electronic properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 5-methoxy-1-benzofuran-4-carboxylate

InChI

InChI=1S/C11H10O4/c1-13-9-4-3-8-7(5-6-15-8)10(9)11(12)14-2/h3-6H,1-2H3

InChI Key

IUQBWLMLHSEXMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.